![molecular formula C7H12N2 B1597711 1-(2-Isocyanoethyl)pyrrolidine CAS No. 2920-10-7](/img/structure/B1597711.png)
1-(2-Isocyanoethyl)pyrrolidine
Overview
Description
1-(2-Isocyanoethyl)pyrrolidine is a chemical compound with the CAS Number: 2920-10-7 . It has a molecular weight of 124.19 and its IUPAC name is 1-(2-isocyanoethyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for 1-(2-Isocyanoethyl)pyrrolidine is 1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-7H2 . This indicates that the molecule contains 7 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
1-(2-Isocyanoethyl)pyrrolidine is a liquid at room temperature . It has a storage temperature of -10 degrees Celsius .Scientific Research Applications
Asymmetric Organocatalysis
1-(2-Isocyanoethyl)pyrrolidine: is utilized in the field of asymmetric organocatalysis. This compound serves as a building block for the synthesis of chiral pyrrolidine-based organocatalysts . These catalysts are crucial for facilitating reactions that produce optically active substances, which are important in the creation of pharmaceuticals and fine chemicals.
Proteomics Research
In proteomics, 1-(2-Isocyanoethyl)pyrrolidine is applied for the study of protein structures and functions. It is used in the synthesis of proteomic tools that help in understanding protein interactions and dynamics within biological systems .
Multicomponent Reactions
This compound plays a significant role in multicomponent reactions (MCRs), which are highly efficient for constructing complex molecules. It acts as a reactant in the one-pot synthesis of polysubstituted pyrroles, which are valuable in medicinal chemistry .
Synthesis of Bioactive Molecules
1-(2-Isocyanoethyl)pyrrolidine: is involved in the synthesis of bioactive molecules. The pyrrolidine ring is a common motif in many biologically active compounds, and its derivatives are used to create novel drugs with selective biological targets .
Development of Novel Synthetic Pathways
Researchers use 1-(2-Isocyanoethyl)pyrrolidine to develop new synthetic pathways. These pathways are essential for the creation of complex organic molecules that can have pharmaceutical applications .
Chemical Catalysis
In the realm of chemical catalysis, 1-(2-Isocyanoethyl)pyrrolidine is a precursor for catalysts that facilitate various chemical transformations. These transformations are pivotal in industrial processes and the synthesis of value-added chemicals .
Medicinal Chemistry
The compound is a key intermediate in medicinal chemistry for the synthesis of a wide range of therapeutic agents. Its versatility allows for the creation of compounds with antimicrobial, anti-inflammatory, and anticancer properties .
Advanced Material Science
Lastly, 1-(2-Isocyanoethyl)pyrrolidine finds application in advanced material science. It is used in the design and synthesis of new materials with potential applications in electronics, photonics, and nanotechnology .
Safety and Hazards
Future Directions
While specific future directions for 1-(2-Isocyanoethyl)pyrrolidine are not mentioned in the retrieved data, pyrrolidine structures are increasingly being used in drug discovery due to their diverse therapeutic applications . They are known to access relatively underexplored chemical space and novel intellectual property (IP) space .
properties
IUPAC Name |
1-(2-isocyanoethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGLIUHTOPMAFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374791 | |
Record name | 1-(2-isocyanoethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isocyanoethyl)pyrrolidine | |
CAS RN |
2920-10-7 | |
Record name | 1-(2-isocyanoethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2920-10-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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